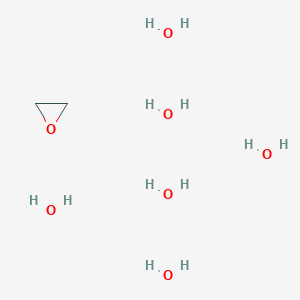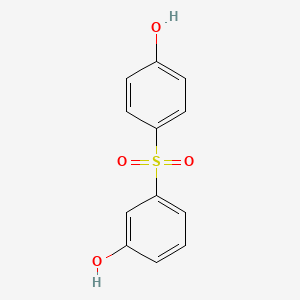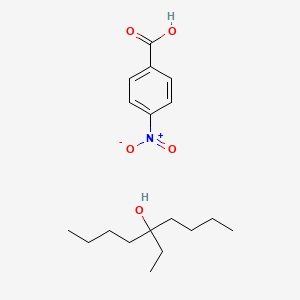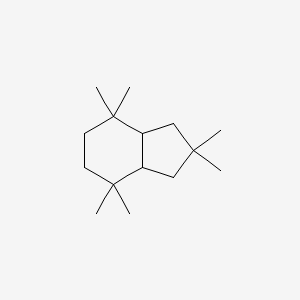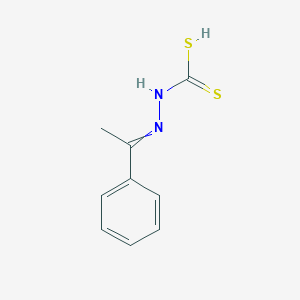
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid is an organic compound with the molecular formula C9H11N3S It is a derivative of hydrazinecarbothioamide and is characterized by the presence of a phenylethylidene group attached to the hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid typically involves the reaction of hydrazinecarbothioamide with acetophenone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
Hydrazinecarbothioamide+Acetophenone→2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylethylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce hydrazine derivatives.
科学研究应用
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Hydrazinecarbothioamide: A precursor in the synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid.
Phenylethylidenehydrazine: Shares a similar hydrazine moiety but lacks the carbodithioic acid group.
1,2-di(1-phenylethylidene)hydrazine: Contains two phenylethylidene groups attached to the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the phenylethylidene and carbodithioic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
52756-43-1 |
|---|---|
分子式 |
C9H10N2S2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
(1-phenylethylideneamino)carbamodithioic acid |
InChI |
InChI=1S/C9H10N2S2/c1-7(10-11-9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) |
InChI 键 |
RASNKBCDPRTHEX-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC(=S)S)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
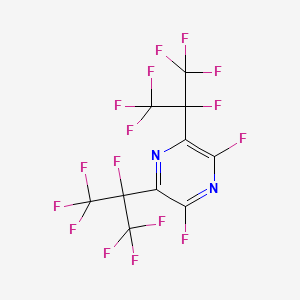
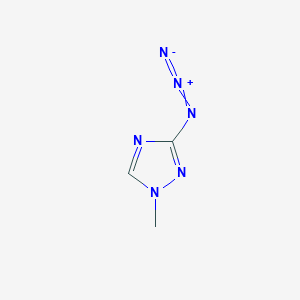
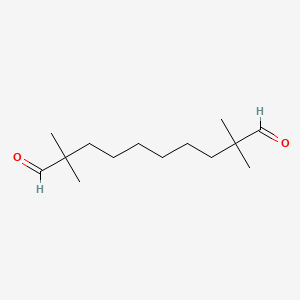
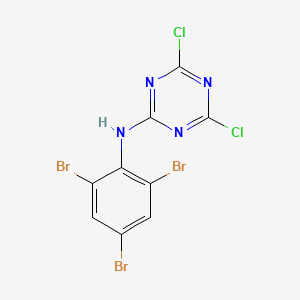


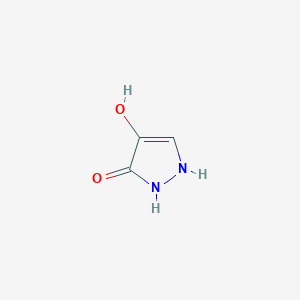
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
